molecular formula C9H9BrFNO2 B14865966 5-Bromo-2-fluorophenyl-DL-alanine

5-Bromo-2-fluorophenyl-DL-alanine

Cat. No.: B14865966
M. Wt: 262.08 g/mol
InChI Key: IIFBSLNRELDZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluorophenyl-DL-alanine is an aromatic amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of both bromine and fluorine atoms on the phenyl ring, which imparts unique chemical properties. The incorporation of halogens into amino acids can significantly alter their reactivity and biological activity, making them valuable in medicinal chemistry and other applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 5-Bromo-2-fluorophenyl-DL-alanine may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluorophenyl-DL-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylalanine derivatives, while coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorophenyl-DL-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-fluorophenyl-DL-alanine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and biological activity. The combination of bromine and fluorine atoms can enhance the compound’s stability and binding properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

IUPAC Name

2-(5-bromo-2-fluoroanilino)propanoic acid

InChI

InChI=1S/C9H9BrFNO2/c1-5(9(13)14)12-8-4-6(10)2-3-7(8)11/h2-5,12H,1H3,(H,13,14)

InChI Key

IIFBSLNRELDZNT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC1=C(C=CC(=C1)Br)F

Origin of Product

United States

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